molecular formula C6H5FN2O2 B15274919 2-Fluoro-2-(pyrimidin-5-yl)acetic acid

2-Fluoro-2-(pyrimidin-5-yl)acetic acid

Cat. No.: B15274919
M. Wt: 156.11 g/mol
InChI Key: PHHAHGWWRWOXBO-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyrimidin-5-yl)acetic acid is a fluorinated heterocyclic compound that features a pyrimidine ring substituted with a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by subsequent reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Fluoro-2-(pyrimidin-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of herbicides and insecticides due to its biological activity.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylpyrimidine
  • 2-Fluoro-4-chloropyrimidine
  • 2-Fluoro-6-methoxypyrimidine

Uniqueness

Compared to similar compounds, 2-Fluoro-2-(pyrimidin-5-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

2-fluoro-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C6H5FN2O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,(H,10,11)

InChI Key

PHHAHGWWRWOXBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(C(=O)O)F

Origin of Product

United States

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